molecular formula C19H17NO3S B1202497 3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid

3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid

Cat. No.: B1202497
M. Wt: 339.4 g/mol
InChI Key: VXZLRFFNODAIOP-UHFFFAOYSA-N
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Description

3-[1-(4-acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid is an aromatic ketone.

Scientific Research Applications

  • Polymer Synthesis and Applications : Bingöl et al. (2005) synthesized a monomer similar to the compound of interest, which was used to create polymers through electrochemical and chemical polymerization techniques. These polymers were studied for their thermal behavior, morphology, conductivity, and electrochromic properties (Bingöl, Güner, Çırpan, & Toppare, 2005).

  • Solar Cell Applications : Qin et al. (2007) and Hagberg et al. (2008) investigated organic dyes with structures related to the compound for use in dye-sensitized solar cells. These studies focused on the efficiency of electron transfer and conversion in solar cells (Qin, Yang, Chen, Sun, Marinado, Edvinsson, Boschloo, & Hagfeldt, 2007); (Hagberg, Yum, Lee, De Angelis, Marinado, Karlsson, Humphry-Baker, Sun, Hagfeldt, Grätzel, & Nazeeruddin, 2008).

  • Synthesis and Characterization for Medical Applications : Behzadi et al. (2015) and Tomoo et al. (2014) synthesized compounds structurally similar to the query compound for potential medical applications, focusing on their structural and functional characteristics (Behzadi, Saidi, Islami, & Khabazzadeh, 2015); (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, Nagahira, 2014).

  • Antibacterial and Antifungal Properties : Patel and Patel (2017) explored derivatives of a similar compound for their antimicrobial activity against various bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).

  • Electrochromic Devices : Bingöl et al. (2006) and Kaya and Aydın (2012) focused on the synthesis and characterization of polymers related to the compound for use in electrochromic devices, examining their electrochromic and spectroelectrochemical properties (Bingöl, Camurlu, & Toppare, 2006); (Kaya & Aydın, 2012).

  • Pharmaceutical Research : Dovbnya et al. (2022) and other researchers have synthesized derivatives of this compound for potential pharmaceutical applications, focusing on their structural characteristics and biological activities (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[1-(4-acetylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C19H17NO3S/c1-13(21)14-4-6-15(7-5-14)20-16(9-11-19(22)23)8-10-17(20)18-3-2-12-24-18/h2-8,10,12H,9,11H2,1H3,(H,22,23)

InChI Key

VXZLRFFNODAIOP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
Reactant of Route 2
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
Reactant of Route 3
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
Reactant of Route 6
3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid

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